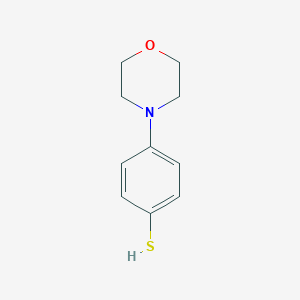

4-Morpholinobenzenethiol

Description

Structure

3D Structure

Properties

CAS No. |

107147-60-4 |

|---|---|

Molecular Formula |

C10H13NOS |

Molecular Weight |

195.28 g/mol |

IUPAC Name |

4-morpholin-4-ylbenzenethiol |

InChI |

InChI=1S/C10H13NOS/c13-10-3-1-9(2-4-10)11-5-7-12-8-6-11/h1-4,13H,5-8H2 |

InChI Key |

CIYSQIBVUOZMOU-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC=C(C=C2)S |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)S |

Synonyms |

4-Morpholin-4-yl-benzenethiol |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Morpholinobenzenethiol and Its Analogues

Strategies for Thiol Group Installation on Aromatic Scaffolds

The formation of a carbon-sulfur (C-S) bond to create an aryl thiol is a cornerstone of organosulfur chemistry. Several robust methods have been developed, each with distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions.

Nucleophilic Substitution Approaches (e.g., from aryl halides)

Nucleophilic aromatic substitution (SNAr) is a direct method for installing a thiol group, particularly on electron-deficient aromatic rings. The reaction typically involves an aryl halide activated by at least one strong electron-withdrawing group (such as a nitro or cyano group) positioned ortho or para to the leaving group. The aryl halide is treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

For substrates that are not sufficiently electron-deficient for a classical SNAr reaction, modern methods have emerged. For instance, studies have shown that using dimethylacetamide (DMAc) as a solvent in combination with potassium carbonate (K₂CO₃) as a base can facilitate the SNAr reaction of various electron-deficient heteroaryl halides with thiols at temperatures ranging from room temperature to 100 °C. acs.org Another approach involves using a strong base like potassium tert-butoxide in DMF, which allows the reaction to proceed at mild temperatures of 0 to 25 °C. jst.go.jp The use of 18-crown-6 (B118740) ether can further assist in activating less reactive aryl fluorides. jst.go.jp These strategies enhance the nucleophilicity of the sulfur reagent and facilitate the displacement of the halide.

Reduction of Aryl Sulfonyl Derivatives

A common and reliable route to aryl thiols involves the reduction of readily accessible aryl sulfonyl chlorides. Aryl sulfonyl chlorides can be prepared by the reaction of an aromatic compound, such as 4-phenylmorpholine, with chlorosulfonic acid. The subsequent reduction to the thiol can be achieved using various reagents and conditions.

Classic methods often employ stoichiometric reducing agents like zinc dust in the presence of an acid (e.g., sulfuric or acetic acid). google.com However, these methods generate significant amounts of metal waste. google.comgoogle.com More contemporary and greener approaches utilize catalytic hydrogenation. For example, aryl sulfonyl chlorides can be hydrogenated using a palladium catalyst in a solvent, with a base to neutralize the hydrogen chloride byproduct. google.comgoogle.com Another efficient method involves using triphenylphosphine (B44618) in a solvent like toluene, which can rapidly and chemoselectively reduce aryl sulfonyl chlorides to aryl thiols, often in under 15 minutes. organic-chemistry.orgresearchgate.net This method is compatible with various functional groups, including nitro, halogen, and carboxyl groups. organic-chemistry.org

Table 1: Comparison of Reagents for Aryl Sulfonyl Chloride Reduction

| Reducing Agent/System | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Zn / Acid | Stoichiometric, acidic | Well-established, effective | Generates metal waste |

| Catalytic Hydrogenation (H₂) / Pd | Catalytic, moderate pressure | Cleaner, less waste | Requires pressure equipment |

| Triphenylphosphine (PPh₃) | Stoichiometric, mild | Fast, high chemoselectivity organic-chemistry.org | Not atom-efficient |

Thiolation through Organometallic Reagents

Organometallic reagents, such as Grignard reagents (Aryl-MgBr) or organolithium compounds (Aryl-Li), provide a powerful method for C-S bond formation. The synthesis begins with the formation of the organometallic species from an aryl halide. This highly reactive intermediate is then quenched with elemental sulfur (S₈) to form a thiolate salt, which upon acidic workup yields the corresponding aryl thiol.

This method is particularly useful for creating thiols on aromatic rings that may not be suitable for nucleophilic substitution or are sensitive to the harsh conditions of other methods. The key challenge lies in the initial formation of the organometallic reagent, which requires anhydrous conditions and is often incompatible with acidic protons or electrophilic functional groups elsewhere in the molecule.

Metal-Catalyzed Coupling Reactions for C-S Bond Formation

In recent decades, transition-metal-catalyzed cross-coupling reactions have become a dominant strategy for forming C-S bonds, offering mild conditions and broad functional group tolerance. nih.govnih.gov These methods typically couple an aryl halide or pseudohalide (e.g., triflate) with a thiol or a thiol surrogate. acsgcipr.org

Palladium- and nickel-based catalysts are most common. nih.govnih.govresearchgate.net The general catalytic cycle involves the oxidative addition of the metal catalyst to the aryl halide, followed by coordination of the thiolate and subsequent reductive elimination to form the aryl sulfide (B99878) product and regenerate the catalyst. acsgcipr.org The choice of ligand is critical to prevent catalyst deactivation by the sulfur compounds and to promote the desired bond formation. nih.govacsgcipr.org Ligands such as monodentate and bidentate phosphines are frequently employed. nih.gov

Nickel catalysis has also been effective, including in electrochemical applications where the thiolation of aryl bromides and chlorides can occur at room temperature without a strong external base. nih.gov Furthermore, copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a valuable alternative, particularly with the use of appropriate ligands to moderate the traditionally harsh reaction conditions. nih.govacsgcipr.org

Table 2: Overview of Metal-Catalyzed C-S Coupling Reactions

| Metal Catalyst | Typical Substrates | Ligands | Key Features |

|---|---|---|---|

| Palladium (Pd) | Aryl halides, triflates | Phosphine-based (e.g., Buchwald ligands) | High efficiency, broad scope nih.govacsgcipr.org |

| Nickel (Ni) | Aryl halides, triflates | Phosphine-based, N-heterocyclic carbenes | Cost-effective, can use aryl chlorides nih.govresearchgate.net |

| Copper (Cu) | Aryl halides | Nitrogen or phosphine-based | Lower cost, classic Ullmann-type reactions nih.govacsgcipr.org |

Construction of the Morpholine (B109124) Moiety

The synthesis of the N-aryl morpholine core is a critical step if the synthetic strategy involves building the heterocyclic ring onto an aniline (B41778) precursor.

Cyclization Reactions for Tetrahydro-1,4-oxazine Ring Formation

The most common method for forming the morpholine ring involves the double N-alkylation of an aniline with a reagent containing two appropriately spaced leaving groups. A classic approach is the reaction of an aniline, such as p-bromoaniline, with bis(2-chloroethyl) ether in the presence of a base. The reaction proceeds via two sequential nucleophilic substitution steps to form the six-membered tetrahydro-1,4-oxazine ring.

Another widely used strategy is the cyclization of N-(2-hydroxyethyl)anilines. This intermediate can be synthesized by reacting an aniline with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The subsequent intramolecular cyclization is typically promoted by a strong acid, such as sulfuric acid, which protonates the hydroxyl group, turning it into a good leaving group (water) and facilitating ring closure by the nucleophilic nitrogen.

More advanced, metal-catalyzed methods have also been developed. For example, palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols can produce substituted morpholines in high yields. acs.org These modern approaches often offer greater control and milder reaction conditions compared to classical acid-catalyzed dehydrative cyclizations.

Reductive Amination Strategies for Morpholine Synthesis

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This one-pot reaction is valued for its efficiency and is widely applicable. thieme-connect.deorganic-chemistry.org In the context of synthesizing the morpholine heterocycle, while direct ring formation via this method from simple acyclic precursors is less common than classical dehydration of diethanolamine (B148213) youtube.comresearchgate.netgoogle.com, the principles of reductive amination are fundamental to forming the crucial C-N bonds within the structure or attaching the morpholine unit to other fragments.

Recent advancements have focused on developing milder and more selective conditions. Photoredox catalysis has enabled the direct reductive amination of aldehydes where an in-situ formed aminal species is oxidized to generate an α-amino radical, which then leads to the final product. nih.gov This method is operationally simple and shows high functional group tolerance. nih.gov

| Entry | Carbonyl Compound | Amine | Reducing System | Conditions | Yield | Reference |

| 1 | Benzaldehyde | Aniline | ZBPP, Methanol | RT | 98% | iau.ir |

| 2 | Cyclohexanone | Morpholine | NaBH4-Silica Chloride, THF | RT, 20 min | 95% | tubitak.gov.tr |

| 3 | 4-Nitrobenzaldehyde | Aniline | NaBH4-Silica Chloride, THF | RT, 20 min | 97% | tubitak.gov.tr |

| 4 | Various Aldehydes | Morpholine | Photocatalyst, Visible Light | RT | Good | nih.gov |

Table 1: Examples of Reductive Amination Reactions Involving Morpholine or its Precursors.

Convergent and Divergent Synthesis Strategies for the Hybrid Structure

The construction of the 4-morpholinobenzenethiol scaffold can be approached through either convergent or divergent synthetic plans, each offering distinct advantages. sathyabama.ac.inresearchgate.net

Fragment A Synthesis: Preparation of a functionalized benzenethiol (B1682325), such as 4-aminobenzenethiol or 4-halobenzenethiol.

Fragment B Synthesis: Preparation of the morpholine ring or a reactive morpholine equivalent.

Coupling: Joining the two fragments, for example, via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction to form the C-N bond.

A divergent synthesis , conversely, starts from a common intermediate which is then elaborated into a library of structurally related compounds. beilstein-journals.orgkthmcollege.ac.in This strategy is exceptionally powerful for structure-activity relationship (SAR) studies. nih.gov A potential divergent approach for analogues of 4-morpholinobenzenethiol could begin with a di-functionalized benzene (B151609) ring (e.g., 4-chloro-1-fluorobenzene). One position could be selectively functionalized with a thiol group, and the other with morpholine. By varying the nucleophiles or reaction conditions in subsequent steps, a wide array of analogues could be generated from this single precursor.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy that introduces key functional groups into complex molecules at the end of a synthetic sequence. nih.govmpg.de This approach avoids the need to carry sensitive functional groups through a lengthy synthesis and enables the rapid diversification of drug-like scaffolds. nih.govnih.gov

For the synthesis of 4-morpholinobenzenethiol analogues, LSF could be applied by directly installing the morpholine or thiol group onto a pre-existing aromatic core through C-H bond functionalization. chemrxiv.orgrsc.org

C-H Amination: Iron-catalyzed radical amination allows for the direct installation of a morpholine moiety onto phenol-containing molecules. chemrxiv.org This method leverages the electron-rich nature of phenols to direct amination to the ortho C-H bond. chemrxiv.org Given the electronic similarity between hydroxyl and thiol groups, this strategy holds potential for the direct amination of thiophenols.

C-H Thiolation: While direct C-H thiolation is challenging, methods are emerging. An alternative LSF approach involves converting a C-H bond into a more reactive handle. For example, arenes can be converted to aryl thianthrenium salts, which serve as versatile electrophiles for subsequent C-S bond-forming reactions. mpg.de

Fluorination-SNAr Sequence: A tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr) provides a versatile platform for LSF. scispace.com A C-H bond on a heteroarene can be converted to a C-F bond, which is then displaced by a variety of nucleophiles, including thiols and amines like morpholine. scispace.com

Chemo- and Regioselective Synthesis of the 4-Morpholinobenzenethiol Core

Achieving the correct substitution pattern (regioselectivity) and reacting the intended functional group (chemoselectivity) are critical for an efficient synthesis.

Regioselectivity in the synthesis of the 4-morpholinobenzenethiol core is paramount to ensure the formation of the desired para-isomer. This can be controlled through several strategies:

Directed Metalation: Using directing groups to guide a metalating agent to a specific position on the aromatic ring before introducing a functional group.

Catalyst Control: Palladium-catalyzed reactions, for example, can exhibit high regioselectivity in the addition of thiophenol to propargylic carbonates, allowing for the controlled formation of specific C-S bonds. rsc.org Similarly, ligand choice in rhodium-catalyzed hydrothiolation of alkynes can control the regioselectivity of the addition. acs.org

Substrate Control: Starting with a para-substituted precursor, such as 4-aminophenol (B1666318) or 4-chlorothiophenol, ensures the desired regiochemistry is locked in from the beginning of the synthetic sequence.

Chemoselectivity is crucial when working with molecules bearing multiple reactive sites. For instance, in a molecule with both a halide and a carbonyl group, a reaction must be chosen that selectively targets only one of these. The reductive amination of a compound bearing two carbonyl groups has been shown to proceed with excellent chemoselectivity. nih.gov In the synthesis of the target molecule, a key challenge would be the selective formation of the C-N bond without interfering with the potentially reactive thiol group, or vice versa. This is often achieved by using protecting groups for the thiol (e.g., as a disulfide) which can be removed in a later step.

Green Chemistry Approaches in 4-Morpholinobenzenethiol Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.comrsc.org This includes using safer solvents, developing catalytic reactions, and improving atom economy.

Solvent-Free Reactions

Conducting reactions without a solvent minimizes waste, reduces environmental impact, and can often lead to shorter reaction times and simpler work-up procedures. tandfonline.com

The synthesis of N-formylmorpholine has been achieved by reacting morpholine and formic acid under solvent-free conditions at high temperatures. ajgreenchem.com

A one-pot, four-component synthesis of 2-aminomorpholines proceeds efficiently under solvent-free conditions assisted by microwave irradiation. rsc.org

Morpholine itself has been shown to be an effective and environmentally friendly organocatalyst for the synthesis of polyhydroquinoline derivatives under solvent-free conditions at room temperature. tandfonline.com

These examples demonstrate the feasibility of applying solvent-free conditions to the synthesis of the morpholine moiety or using it as a catalyst, pointing towards greener potential routes for the 4-morpholinobenzenethiol target.

Catalytic Methods

Catalytic methods are a cornerstone of green chemistry, as they allow reactions to proceed with high efficiency and selectivity using only a small amount of a catalyst, which can often be recycled. vapourtec.com

C-S Bond Formation: Transition-metal catalysis is a powerful tool for forming C-S bonds. nih.gov Palladium-catalyzed coupling of thiols with aryl halides is a well-established method. nih.gov More recently, copper-catalyzed C-H thiolation has emerged as a robust strategy. researchgate.net Metal-free systems, such as using a DMSO/Iodine catalyst system, enable the direct C-S bond formation via C-H activation of electron-rich arenes, offering an inexpensive and environmentally friendly alternative. gaylordchemical.com

C-N Bond Formation: Similar to C-S coupling, transition metals like palladium and copper are widely used to catalyze the formation of C-N bonds between an aryl halide and an amine like morpholine.

Electrochemical Synthesis: Electrochemical methods offer a green, reagent-less alternative for synthesis. The electrochemical oxidation of 4-morpholinoaniline (B114313) has been studied as a route to generate new functionalized trimers, demonstrating that electrochemical activation can be a viable path for modifying the core structure. researchgate.netresearchgate.net

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

| C-S Formation | DMSO / I₂ | Electron-rich arene + Thiol | Metal-free, solvent-free adaptable, inexpensive | gaylordchemical.com |

| C-S Formation | Palladium Complex | Propargylic carbonate + Thiophenol | High regioselectivity, good functional group tolerance | rsc.org |

| C-N Formation | Iron (III) Bromide | Phenol + Morpholine | Late-stage C-H amination, cost-efficient | chemrxiv.org |

| Polyhydroquinoline Synthesis | Morpholine | Aldehyde, Dimedone, etc. | Organocatalyzed, solvent-free, excellent yields | tandfonline.com |

Table 2: Selected Green and Catalytic Methods Relevant to the Synthesis of 4-Morpholinobenzenethiol.

Electrochemical Synthesis (considering related compounds)

While specific literature on the direct electrochemical synthesis of 4-morpholinobenzenethiol is limited, extensive research into the electrochemical synthesis of its core components—substituted morpholines and aromatic thiols—provides significant insight into potential synthetic strategies. Electrochemical methods are advantageous as they often proceed under mild conditions and can replace hazardous chemical oxidants or reductants with clean electrical power. rsc.org

Research has demonstrated efficient methods for synthesizing multi-substituted morpholine derivatives through electrochemical intramolecular etherification. acs.org One operationally simple and scalable method involves the electrochemical decarboxylation of acids to form cations, which then undergo intramolecular etherification to yield various substituted morpholine derivatives in high yields. acs.orgthieme-connect.com Another approach developed an electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols, providing access to CF3-containing morpholine derivatives under constant current electrolysis in an undivided cell. acs.org

Concurrently, the thiol moiety has been the subject of various electrochemical transformations. An electrochemical oxidative cross-coupling of aromatic thiols with alcohols has been developed to produce sulfinic esters. rsc.org These reactions can be performed in an undivided cell using platinum or graphite (B72142) electrodes. rsc.orgacs.org For instance, one protocol employs platinum plates as electrodes, ⁿBu₄NBF₄ as the electrolyte, and achieves yields of 58–90% for various sulfinic esters. rsc.org Another study reported a nickel-catalyzed version for the same transformation. acs.org These methods highlight the feasibility of electrochemically activating the thiol group for C-S bond formation or oxidation, suggesting a pathway for coupling a morpholine-functionalized precursor with a thiol source or vice-versa under electrochemical conditions.

| Reaction Type | Precursors | Key Conditions | Products | Yield | Reference |

| Decarboxylative Etherification | N-(alkoxycarbonylmethyl) amino acids | (+)C/(-)C electrodes, nBu₄NClO₄, AgClO₄ | 2,6-Multisubstituted Morpholines | High | thieme-connect.com, acs.org |

| Oxytrifluoromethylation | N-tethered alkenyl alcohols | Constant current, undivided cell, Langlois reagent | CF₃-containing Morpholines | Moderate to High | acs.org |

| Oxidative Esterification | Aromatic/Aliphatic Thiols, Alcohols | Pt electrodes, ⁿBu₄NBF₄, constant current (6 mA) | Sulfinic Esters | 58-90% | rsc.org |

| Ni-Catalyzed Oxidative Esterification | Benzenethiols, Alcohols | Graphite/Nickel electrodes, Ni(ClO₄)₂, 2,2'-bipyridine | Sulfinate Esters | Good to Excellent | acs.org |

Asymmetric Synthesis Approaches for Chiral Analogues

The synthesis of enantiomerically pure analogues of 4-morpholinobenzenethiol presents a significant synthetic challenge, particularly concerning the creation of chiral centers either on the morpholine ring or at a substituted benzylic position. nih.govbeilstein-journals.org The development of asymmetric methods is crucial due to the importance of chiral sulfur-containing compounds in medicinal chemistry. researchgate.net

Synthesis of Chiral Morpholine Scaffolds: One highly effective strategy for generating chiral morpholine analogues involves a tandem, one-pot catalytic approach. This method utilizes a titanium-catalyzed hydroamination of functionalized aminoalkynes to generate a cyclic imine intermediate. This intermediate is then reduced via asymmetric transfer hydrogenation (ATH) using a Noyori–Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, to afford chiral 3-substituted morpholines in good yields and with excellent enantiomeric excesses (ee), often exceeding 95%. acs.orgorganic-chemistry.org Another powerful method is the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which produces cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov

Synthesis of Chiral Thiol Scaffolds: Direct asymmetric approaches to free thiols were historically elusive but have seen recent advances. acs.orgnih.gov A novel organocascade reaction catalyzed by a confined chiral phosphoric acid enables the synthesis of O-protected β-hydroxythiols with outstanding enantioselectivities. acs.orgnih.gov This process relies on the asymmetric thiocarboxylysis of meso-epoxides, followed by an intramolecular trans-esterification. acs.org The synthesis of chiral tertiary thiols, which are particularly difficult to prepare, can be approached by two general disconnections: C–S bond formation (stereoselective attack of a sulfur nucleophile) or C–C bond formation (stereoselective alkylation of a secondary sulfur-based substrate). beilstein-journals.orgresearchgate.net

| Approach | Catalytic System / Reagent | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |

| Tandem Hydroamination/ATH | Ti-catalyst then RuCl[(S,S)-Ts-DPEN] | Aminoalkynes | 3-Substituted Morpholines | >95% | acs.org, organic-chemistry.org |

| Pd-Catalyzed Carboamination | Pd-catalyst, Josiphos ligand | O-allyl ethanolamines, Aryl bromides | cis-3,5-Disubstituted Morpholines | Single Stereoisomer | nih.gov |

| Asymmetric [5+1] Annulation | BINOL-type chiral imidodiphosphoric acid | 2-Pyrrolylphenol, Isatins | Spiro[morpholine-oxindoles] | up to 99% | acs.org, nih.gov |

| Organocascade Thiocarboxylysis | Chiral Phosphoric Acid | meso-Epoxides | O-protected β-hydroxythiols | Excellent | acs.org, nih.gov |

Automated Synthesis Techniques

The integration of automated synthesis and flow chemistry has revolutionized the production of chemical compounds by offering enhanced safety, reproducibility, and efficiency compared to traditional batch methods. rsc.orgnih.gov These techniques are highly applicable to the synthesis of 4-morpholinobenzenethiol analogues.

Flow chemistry has been successfully applied to key reactions involving thiols. For example, rapid and efficient alkylations of thiols have been performed in a packed-bed flow reactor using potassium carbonate as a heterogeneous base at ambient temperature. researchgate.netvapourtec.com This method is highly efficient, often requiring only solvent removal for product isolation. researchgate.net Another advanced application is the cobalt-catalyzed aminocarbonylation of thiols to produce amides, which has been optimized in a flow system. The flow procedure allows for safer handling of carbon monoxide gas and provides yields comparable to batch reactions but with superior control and scalability. rsc.org

Automated synthesis platforms, such as the Chemspeed Accelerator, have been used to construct large libraries of complex molecules, including sulfur-containing heterocycles like 1,2,5-thiadiazepane 1,1-dioxides. nih.gov These platforms automate all procedures from liquid handling and heating to work-up and purification, enabling high-throughput synthesis with minimal human intervention. nih.gov Furthermore, the semi-automated synthesis of thiol-reactive prosthetic groups using microfluidic continuous flow reactors has been demonstrated, showcasing the compatibility of thiol chemistry with modern automation. researchgate.netnih.gov Such systems use significantly smaller amounts of precursors while achieving good radiochemical yields and purity. researchgate.net The combination of retrosynthesis software with automated synthesis platforms can further streamline the process, accelerating the discovery and production of novel molecules. synthiaonline.com

| Technique | Reaction | Key Features | Advantages | Reference |

| Packed-Bed Flow Reactor | Alkylation of Thiols | Heterogeneous base (K₂CO₃), ambient temperature | Rapid reaction, simple work-up, high efficiency | researchgate.net, vapourtec.com |

| Continuous Flow System | Cobalt-Catalyzed Aminocarbonylation of Thiols | Mass flow controller for CO gas, backpressure regulator | Enhanced safety, better process control, scalable | rsc.org |

| Microfluidic Synthesizer | Synthesis of Thiol-Reactive Agents | Continuous flow micro-reactor | Reduced precursor use, good yields, high purity | researchgate.net |

| Automated Parallel Synthesis Platform | Library Synthesis of Heterocycles | Automated liquid/solid handling, reaction, work-up | High-throughput, "no human intervention" operation | nih.gov |

Elucidation of Reaction Mechanisms and Kinetics Involving 4 Morpholinobenzenethiol

Thiol Reactivity and Transformation Mechanisms

The thiol group (-SH) of 4-Morpholinobenzenethiol is the primary center of its reactivity, engaging in a variety of chemical transformations. The aromatic ring and the para-substituted morpholino group significantly influence the electronic properties and, consequently, the reaction kinetics and mechanisms of the thiol moiety.

The oxidation of thiols is a fundamental transformation, with the most common product being a disulfide, formed by the coupling of two thiol molecules. For 4-Morpholinobenzenethiol, this involves the formation of bis(4-morpholinophenyl) disulfide.

The mechanism for disulfide formation typically proceeds through a one-electron oxidation to generate a thiyl radical (RS•). Two of these radicals can then combine to form the disulfide bond (RS-SR). This process can be initiated by various chemical oxidants or via electrochemical methods. libretexts.org Mild oxidation conditions generally favor the formation of disulfides. libretexts.org In electrochemical studies on the oxidation of the parent compound, 4-morpholinoaniline (B114313), in the presence of other thiols like 2-mercaptobenzothiazole (B37678), the formation of a disulfide product was observed. researchgate.netacs.orgfigshare.com The mechanism involves the electrochemically generated p-quinonediimine intermediate which reacts with the thiol nucleophile, followed by further oxidation to form the disulfide bond. researchgate.net The oxidation of the thiol group can be an irreversible process. researchgate.net

While disulfide formation is the most common oxidation pathway under mild conditions, stronger oxidizing agents can lead to further oxidation of the sulfur atom to higher oxidation states, such as sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H).

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. mdpi.com Thiol-mediated click reactions are particularly valuable for their efficiency and orthogonality. The thiol group of 4-Morpholinobenzenethiol is well-suited to participate in several types of click reactions, including thiol-ene, thiol-isocyanate, and thiol-epoxy additions. mdpi.com

The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene"). This reaction can proceed via two primary mechanisms: a radical-mediated pathway or a nucleophilic Michael addition pathway. uu.nl

Radical Thiol-ene Addition: This mechanism is initiated by a radical initiator (thermal or photochemical), which abstracts the hydrogen atom from the thiol to form a thiyl radical (RS•). This radical then adds to the alkene, resulting in an anti-Markovnikov product. diva-portal.org The process is a chain reaction, making it highly efficient. nih.gov

Michael Addition (Thiol-Michael Addition): This reaction occurs between a thiol and an electron-deficient alkene (a Michael acceptor), such as an α,β-unsaturated carbonyl compound. nih.gov The reaction is typically catalyzed by a base, which deprotonates the thiol to form a highly nucleophilic thiolate anion (RS⁻). pkusz.edu.cnnuaa.edu.cn This anion then attacks the β-carbon of the unsaturated system. The rate of this reaction is highly dependent on the pH and the nature of the substituents on the aromatic thiol. nuaa.edu.cn

Kinetic studies on the Michael addition of various para-substituted benzenethiols to 1-(2-nitrovinyl)benzene in the presence of triethylamine (B128534) (TEA) have shown that the reaction is first order with respect to the thiol, the alkene, and the base. researchgate.net The proposed mechanism involves the formation of an ion-pair between the benzenethiol (B1682325) and TEA, which then reacts with the alkene substrate. Interestingly, the rate increases with the electron-withdrawing power of the substituent on the benzenethiol. researchgate.net This is attributed to the effect of the substituent on the equilibrium of the ion-pair formation. The morpholino group on 4-Morpholinobenzenethiol has both an electron-withdrawing inductive effect and an electron-donating resonance effect, and its net influence would determine the precise rate constant in such a reaction.

| Substituent (X) in X-C₆H₄-SH | 10³ k' (s⁻¹) |

| p-Me | 2.45 ± 0.05 |

| p-H | 1.01 ± 0.03 |

| p-F | 1.55 ± 0.05 |

| p-Cl | 3.37 ± 0.09 |

Data from a study on the Michael addition of para-substituted benzenethiols to 1-(2-nitrovinyl)benzene catalyzed by triethylamine in acetonitrile (B52724) at 25°C. researchgate.net

Thiol-Isocyanate Reactions: The reaction between a thiol and an isocyanate group (-NCO) forms a thiocarbamate linkage. This reaction is a nucleophilic addition where the thiol (or more potently, the thiolate anion) attacks the electrophilic carbon of the isocyanate. researchgate.net The reaction is often catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), which enhances the nucleophilicity of the thiol by promoting thiolate formation. rsc.orgusm.edu The reaction is typically very fast, often completing within minutes at ambient temperature. rsc.org

Thiol-Epoxy Reactions: Thiols react with epoxides (oxiranes) through a nucleophilic ring-opening reaction to form a β-hydroxythioether. photopolymer.it This reaction is also base-catalyzed, proceeding via the formation of a thiolate anion that attacks one of the carbon atoms of the epoxide ring. photopolymer.itupc.edu The reaction mechanism involves the nucleophilic attack followed by protonation of the resulting alkoxide. photopolymer.it The kinetics of thiol-epoxy reactions can be complex and are often autocatalytic, as the hydroxyl group formed during the reaction can act as a proton donor, facilitating further reactions. upc.edursc.org

The thiol group can act as a nucleophile, but its nucleophilicity is dramatically enhanced upon deprotonation to the thiolate anion (RS⁻). libretexts.org Thiolates are excellent nucleophiles due to the high polarizability of the sulfur atom and the relatively low electronegativity compared to oxygen, making the lone pairs more available for donation. libretexts.org

In the context of 4-Morpholinobenzenethiol, the nucleophilicity of the sulfur atom is modulated by the electronic effects of the entire molecule. The benzene (B151609) ring and the para-morpholino substituent play a crucial role. The morpholino group is considered to have a net electron-donating effect on the aromatic ring through resonance, which would increase the electron density on the sulfur atom, thereby potentially increasing its intrinsic nucleophilicity. However, in base-catalyzed reactions like the Michael addition, the acidity of the thiol (see section 3.1.4) becomes a critical factor influencing the concentration of the more reactive thiolate species. researchgate.net Studies have shown that for nucleophilic aromatic substitution reactions, the thiolate anion is the active nucleophile. rsc.org

The thiol group is weakly acidic and can exist in equilibrium with its conjugate base, the thiolate anion. uh.edu

R-SH + B ⇌ R-S⁻ + BH⁺ (where B is a base)

The position of this equilibrium is defined by the pKa of the thiol. The pKa of the parent compound, benzenethiol, is approximately 6.6 in water. The substituent at the para position influences this acidity. Electron-withdrawing groups stabilize the thiolate anion through delocalization of the negative charge, making the thiol more acidic (lower pKa). Conversely, electron-donating groups destabilize the anion, making the thiol less acidic (higher pKa).

The morpholino group at the para position exerts two opposing electronic effects:

Inductive Effect (-I): The oxygen and nitrogen atoms in the morpholine (B109124) ring are electronegative, pulling electron density away from the benzene ring through the sigma bonds. This effect is acid-strengthening.

Resonance Effect (+R): The lone pair on the nitrogen atom can be delocalized into the aromatic π-system, pushing electron density towards the para position where the thiol group is attached. This effect is acid-weakening.

Typically, for substituents like morpholino, the resonance effect dominates, leading to a net electron-donating character. This would be expected to increase the pKa of 4-Morpholinobenzenethiol relative to benzenethiol, making it a weaker acid.

This acid-base equilibrium has a profound impact on reactivity. Since the thiolate anion is a significantly more potent nucleophile than the neutral thiol, reactions that rely on the nucleophilicity of the sulfur atom are highly pH-dependent. libretexts.orgrsc.org In basic conditions, the equilibrium shifts towards the thiolate form, accelerating the rate of reactions such as Michael additions and ring-opening of epoxides. Conversely, in acidic or neutral solutions, the concentration of the thiolate is low, and the reaction rates are correspondingly slower. nuaa.edu.cnresearchgate.net

Thiol-ene Additions (Radical and Michael)

Nucleophilic Character of the Thiol Group

Morpholine Ring Reactivity and Transformations

The morpholine heterocycle is a key structural motif that imparts specific chemical characteristics to the parent molecule. nih.gov Its reactivity is largely dictated by the features of its nitrogen and oxygen atoms.

The nitrogen atom in the morpholine ring possesses a lone pair of electrons that is not involved in the aromaticity of the benzene ring, making it available for chemical reactions. pearson.com This localization defines the basicity and nucleophilicity of the morpholine moiety. Morpholine is a weak base, with the pKa of its conjugate acid being approximately 8.4. blogspot.com This basicity is attributed to the lone pair of electrons on the nitrogen atom being in an sp³ hybrid orbital, which makes them available for protonation. blogspot.com However, the basicity is attenuated compared to a similar six-membered ring like piperidine (B6355638) (pKa of conjugate acid ~11.1) due to the inductive electron-withdrawing effect of the electronegative oxygen atom in the ring, which pulls electron density away from the nitrogen. blogspot.com

Stereoelectronic effects, which refer to the influence of orbital overlap on molecular geometry and reactivity, play a significant role in the chemistry of the morpholine heterocycle. One of the most prominent of these is the anomeric effect, which involves the stabilizing overlap between a lone pair of electrons on the ring's oxygen atom and an adjacent anti-periplanar σ* orbital. blogspot.comacs.org This effect can influence the conformational preferences of substituents on the morpholine ring, favoring axial positions in certain cases to maximize stabilizing orbital interactions. blogspot.comacs.org

These stereoelectronic preferences are particularly evident in kinetic resolution reactions. Studies on the acylation of N-heterocycles, including morpholine derivatives, have revealed that stereoelectronic effects can dictate the selectivity of the reaction. researchgate.netnih.gov A proposed transition state model for these reactions involves a hydrogen bonding interaction that constrains the possible conformations, allowing the stereoelectronic preferences of the reacting partners to control the stereochemical outcome with high facial selectivity. nih.gov The interplay between steric hindrance and these electronic effects governs the diastereoselectivity observed in the synthesis of substituted morpholine congeners. acs.org

Nitrogen Lone Pair Participation in Reactions

Advanced Mechanistic Investigations

To achieve a more profound understanding of the reaction mechanisms involving 4-Morpholinobenzenethiol, advanced investigative techniques such as isotopic labeling and in-situ spectroscopic monitoring are employed. These methods provide detailed insights into reaction pathways, the nature of intermediates, and the kinetics of bond-forming and bond-breaking steps.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. mt.com By replacing an atom with its heavier, stable isotope (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H or D, or ¹²C with ¹³C), researchers can track the position of the labeled atom in reactants, intermediates, and products. researchgate.netscripps.edu This information is crucial for distinguishing between proposed reaction pathways.

Kinetic Isotope Effect (KIE):

A key application of isotopic labeling is the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope (k_light/k_heavy). A significant primary KIE (typically >2 for kH/kD) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov This provides strong evidence for the involvement of that particular bond cleavage in the slowest step of the reaction. Conversely, a KIE close to 1 suggests that the bond to the labeled atom is not broken in the rate-determining step. nih.gov

Hypothetical Application to 4-Morpholinobenzenethiol Reactions:

While specific isotopic labeling studies on 4-Morpholinobenzenethiol are not extensively documented in publicly available literature, the principles can be applied to its characteristic reactions. For instance, in the oxidation of the thiol group (-SH) to a disulfide (-S-S-), a deuterium labeling study could be designed.

Experimental Design: 4-Morpholinobenzene-d-thiol, where the thiol hydrogen is replaced by deuterium, could be synthesized. The rate of oxidation of this deuterated compound would be compared to the rate of oxidation of the non-deuterated 4-Morpholinobenzenethiol under identical conditions.

Expected Insights: If the breaking of the S-H bond is the rate-determining step, a significant primary kinetic isotope effect would be expected. This would support a mechanism where proton transfer from the sulfur atom is a key part of the slowest reaction step.

The following table illustrates the potential KIE values and their mechanistic implications for the oxidation of 4-Morpholinobenzenethiol.

| Labeled Position | Hypothetical Reaction | Expected kH/kD | Mechanistic Implication |

| Thiol Hydrogen (-SD) | Oxidation to Disulfide | > 2 | S-H bond cleavage is part of the rate-determining step. |

| Thiol Hydrogen (-SD) | Oxidation to Disulfide | ≈ 1 | S-H bond cleavage is not part of the rate-determining step. |

| Aromatic Ring (ortho to -SH) | Electrophilic Aromatic Substitution | > 1 (Secondary KIE) | Change in hybridization at the labeled carbon in the rate-determining step. |

Table 1: Hypothetical Kinetic Isotope Effect Studies on 4-Morpholinobenzenethiol

Isotopic labeling with ¹³C or ¹⁵N could also be used to study nucleophilic aromatic substitution (SNAr) reactions where the morpholine group might be displaced or other substitutions on the aromatic ring occur. nih.govrsc.org Tracking the ¹³C or ¹⁵N label would provide definitive evidence of the reaction pathway. springernature.com

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopic techniques allow for the real-time observation of a chemical reaction as it proceeds, without the need to isolate intermediates. mt.comnih.gov This provides dynamic information about the concentrations of reactants, intermediates, and products over time, which is invaluable for understanding reaction kinetics and identifying transient species. mt.comnumberanalytics.com

Common In-situ Spectroscopic Techniques:

FTIR (Fourier-Transform Infrared) Spectroscopy: ReactIR is a powerful in-situ FTIR technology that can track the concentration changes of key functional groups in real-time. mt.commt.com For reactions involving 4-Morpholinobenzenethiol, one could monitor the disappearance of the S-H stretching band and the appearance of bands corresponding to products.

NMR (Nuclear Magnetic Resonance) Spectroscopy: In-situ NMR can provide detailed structural information about species in the reaction mixture, including short-lived intermediates, by monitoring changes in the chemical shifts of nuclei like ¹H, ¹³C, and ³¹P. numberanalytics.com

UV-Vis (Ultraviolet-Visible) Spectroscopy: This technique is useful for monitoring reactions that involve changes in conjugation or the formation of colored species. The electrochemical oxidation of related compounds like 4-morpholinoaniline has been studied using UV-Vis to monitor the formation of quinone-diimine intermediates. researchgate.net

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with reaction setups to detect and identify charged intermediates directly from the solution phase in real-time. nih.govmdpi.com

Application to the Study of 4-Morpholinobenzenethiol Reaction Intermediates:

The electrochemical oxidation of anilines, which are structurally related to 4-Morpholinobenzenethiol, often proceeds through radical cations and quinonediimine intermediates. researchgate.net It is plausible that the oxidation of 4-Morpholinobenzenethiol could involve analogous thiyl radical and quinone-thioimine intermediates.

In-situ spectroscopic monitoring would be critical in detecting these transient species. For example, a study on the electrochemical oxidation of 4-morpholinoaniline showed the formation of a trimer, with the mechanism being elucidated through techniques like cyclic voltammetry and controlled-potential coulometry, which can be complemented by in-situ spectroscopy. researchgate.net

The table below outlines how different in-situ spectroscopic techniques could be applied to study a hypothetical oxidation reaction of 4-Morpholinobenzenethiol.

| Spectroscopic Technique | Observable Change | Mechanistic Insight |

| In-situ FTIR | Disappearance of ν(S-H) band, Appearance of ν(S-S) or ν(S=O) bands. | Real-time tracking of reactant consumption and product formation. |

| In-situ NMR | Appearance of new signals in the aromatic or aliphatic region. | Structural characterization of stable or semi-stable intermediates and products. |

| In-situ UV-Vis | Appearance of new absorption bands in the visible region. | Detection of colored intermediates, such as quinone-thioimine species. |

| In-situ ESI-MS | Detection of ions corresponding to the mass of proposed radical cations or other charged intermediates. | Direct evidence for the existence of transient, charged intermediates. |

Table 2: Potential Applications of In-situ Spectroscopy for Monitoring 4-Morpholinobenzenethiol Oxidation

By combining the data from these advanced techniques, a comprehensive picture of the reaction mechanism, including the sequence of elementary steps, the structure of transition states, and the nature of reactive intermediates, can be constructed.

Advanced Spectroscopic Characterization of 4 Morpholinobenzenethiol and Its Derivatives

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a sample. This absorption excites molecular vibrations, and the resulting spectrum provides qualitative and quantitative information about the sample's chemical composition and functional groups. The analysis of 4-Morpholinobenzenethiol by FTIR would reveal characteristic absorption bands corresponding to its constituent parts.

The vibrational assignments for 4-Morpholinobenzenethiol can be predicted by considering the characteristic frequencies of its functional groups, supported by data from analogous compounds like 4-aminothiophenol (B129426) and N-aryl morpholine (B109124) derivatives.

Thiol Group (S-H): The S-H stretching vibration is typically weak and appears in the region of 2550-2600 cm⁻¹. Its presence is a key indicator of the thiol functionality. The S-H in-plane bending vibration is expected in the 910-960 cm⁻¹ range.

Benzene (B151609) Ring: As a para-disubstituted ring, characteristic C-H stretching vibrations appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending is a strong indicator of the substitution pattern, with p-disubstituted rings typically showing a strong band between 800-860 cm⁻¹.

Morpholine Ring: The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are expected between 2850 and 3000 cm⁻¹. The spectrum will also feature bands corresponding to C-N stretching and the characteristic C-O-C ether linkage stretching, typically observed between 1070-1150 cm⁻¹.

The table below summarizes the predicted key FTIR vibrational bands for 4-Morpholinobenzenethiol based on characteristic group frequencies and data from similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretching |

| ~2850-2970 | Medium | Aliphatic C-H stretching (morpholine CH₂) |

| ~2560 | Weak | S-H stretching |

| ~1600, ~1500 | Strong | Aromatic C=C stretching |

| ~1450 | Medium | CH₂ scissoring (morpholine) |

| ~1230 | Strong | Aromatic C-N stretching |

| ~1120 | Strong | C-O-C asymmetric stretching (morpholine ether) |

| ~830 | Strong | para-disubstituted C-H out-of-plane bending |

| ~700 | Medium | C-S stretching |

This table is predictive and based on characteristic functional group frequencies.

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes in a system. It is complementary to FTIR, as some vibrations that are weak in FTIR may be strong in Raman, and vice versa. Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. For thiols like 4-Morpholinobenzenethiol, Surface-Enhanced Raman Spectroscopy (SERS) is a powerful variant of the technique. In SERS, molecules adsorbed on nanostructured metal surfaces (typically silver or gold) exhibit a massive enhancement of their Raman signal. This allows for the detection of even single molecules.

The Raman spectrum of 4-Morpholinobenzenethiol would be characterized by the following features, with data from computational studies of related molecules like 4-(benzenesulfonyl)-morpholine providing valuable comparisons.

Thiol and Phenyl-Sulfur Vibrations: The S-H stretching vibration (~2560 cm⁻¹) is typically weak but observable. Upon adsorption to a metal surface in SERS, this band often disappears, indicating deprotonation and the formation of a metal-thiolate bond. The C-S stretching vibration (~700 cm⁻¹) is also a key marker.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the p-disubstituted benzene ring, typically around 800-850 cm⁻¹, is usually a strong and sharp peak in the Raman spectrum. Aromatic C=C stretching modes (~1590 cm⁻¹) are also prominent.

Morpholine Ring Vibrations: The symmetric stretching and bending modes of the morpholine ring's C-C, C-N, and C-O bonds will be present throughout the fingerprint region (400-1400 cm⁻¹).

The table below outlines the expected prominent Raman bands for 4-Morpholinobenzenethiol.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. neu.edu.tr This method provides valuable information about the molecular weight and structure of a compound by analyzing its fragmentation patterns. neu.edu.tr In the context of 4-Morpholinobenzenethiol and its derivatives, mass spectrometry is instrumental in confirming molecular identity and elucidating structural features.

The basic principle of MS involves vaporizing a sample, ionizing the molecules, separating the resulting ions based on their m/z ratio, and then detecting them. neu.edu.tr The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio, which aids in determining the molecular formula and identifying fragments of the original molecule. neu.edu.tr Common ionization techniques include electron ionization (EI), which can cause extensive fragmentation, providing detailed structural information. neu.edu.tr

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly precise version of mass spectrometry that can determine the mass of a molecule with very high accuracy, typically with an error of less than 5 ppm. mdpi.com This level of precision allows for the determination of the elemental composition of a molecule and its fragments. mdpi.comfu-berlin.de For derivatives of 4-Morpholinobenzenethiol, HRMS is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. chromatographyonline.com

The high resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, ensures certainty in the identification of precursor and fragment ions. mdpi.comchromatographyonline.com This capability is particularly advantageous when analyzing complex mixtures or when unambiguous identification of a compound is required. chromatographyonline.com

Table 1: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry

| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |

| Mass Accuracy | Discriminates by nominal mass | Determines mass with < 5 ppm error mdpi.com |

| Selectivity | May lead to false positives for isobaric compounds chromatographyonline.com | High selectivity, differentiates isobaric compounds chromatographyonline.com |

| Sensitivity | Generally higher sensitivity and wider dynamic range chromatographyonline.com | May have lower sensitivity and dynamic range chromatographyonline.com |

| Common Analyzers | Triple Quadrupole chromatographyonline.com | Time-of-Flight (TOF), Orbitrap mdpi.com |

LC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography (LC) with the analytical power of mass spectrometry. saiflucknow.org This hyphenated technique is highly sensitive and selective, making it ideal for the analysis of complex samples containing derivatives of 4-Morpholinobenzenethiol. saiflucknow.org The LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. saiflucknow.org

LC-MS/MS, or tandem mass spectrometry, further enhances the analytical capabilities by allowing for the fragmentation of selected ions. thermofisher.com In a typical triple quadrupole instrument, the first quadrupole (Q1) selects a precursor ion, the second (Q2) acts as a collision cell where the ion is fragmented, and the third quadrupole (Q3) analyzes the resulting product ions. lenus.ie This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and is widely used for quantitative analysis. wikipedia.org

The choice of ionization source is critical in LC-MS. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for a wide range of compounds, including polar molecules like many derivatives of 4-Morpholinobenzenethiol. mdpi.com

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a non-destructive analytical method used to determine the atomic and molecular structure of a crystal. carleton.edu The technique relies on the constructive interference of monochromatic X-rays with a crystalline sample, which produces a unique diffraction pattern. carleton.edu This pattern provides detailed information about the unit cell dimensions, bond lengths, bond angles, and the arrangement of atoms within the crystal lattice. carleton.eduuhu-ciqso.es

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule with atomic resolution. ceitec.cz To perform this analysis, a single, high-quality crystal of the compound is required. uhu-ciqso.es The crystal is mounted on a goniometer and rotated in an X-ray beam, and the resulting diffraction patterns are collected by a detector. carleton.edu

The analysis of these diffraction patterns allows for the precise determination of the crystal structure, including the conformation of the morpholine and benzene rings and the orientation of the thiol group in 4-Morpholinobenzenethiol. This information is fundamental to understanding the molecule's physical and chemical properties. carleton.edu

Table 2: Key Information Obtained from Single Crystal XRD

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. carleton.edu |

| Bond Lengths | The distances between the centers of two bonded atoms. carleton.edu |

| Bond Angles | The angles formed between three connected atoms. carleton.edu |

| Site Ordering | The arrangement and occupancy of atoms within the crystal structure. carleton.edu |

| Molecular Conformation | The spatial arrangement of atoms in a molecule. |

Advanced Powder Diffraction and In-situ Techniques

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or powdered samples. libretexts.org Instead of a single crystal, a large number of randomly oriented crystallites are exposed to the X-ray beam, resulting in a diffraction pattern that is a function of the scattering angle. rutgers.edu PXRD is a powerful tool for phase identification, quantitative analysis, and the determination of unit cell parameters. libretexts.org

Advanced powder diffraction techniques can be combined with in-situ measurements to study structural changes in a material as a function of temperature, pressure, or other environmental factors. These techniques provide dynamic information about phase transitions, chemical reactions, and material stability.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different electronic energy levels in a molecule upon the absorption of light. nepjol.info The resulting spectrum reveals information about the electronic structure of the molecule. nepjol.info For a molecule to absorb light in the UV-visible region (200-800 nm), it must contain π bonds or atoms with non-bonding orbitals, which are known as chromophores. libretexts.org

In 4-Morpholinobenzenethiol, the benzene ring and the sulfur atom with its lone pairs of electrons act as chromophores. The electronic transitions typically observed are π → π* and n → π* transitions. libretexts.org The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π anti-bonding orbital, are generally more intense. libretexts.org The presence of substituents on the benzene ring can shift the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption.

The absorption spectrum is a plot of absorbance versus wavelength and is specific to a particular molecule under a given set of conditions. nepjol.info Factors such as the solvent and temperature can influence the spectrum. nepjol.info Analysis of the electronic spectrum of 4-Morpholinobenzenethiol and its derivatives can provide insights into the extent of conjugation and the electronic effects of different substituents.

UV-Visible Spectroscopy

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. bspublications.net This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The resulting spectrum provides information about the electronic structure of the molecule. bspublications.net

In organic molecules, the absorption of UV-Vis radiation is typically associated with the presence of chromophores, which are functional groups responsible for the absorption. ijprajournal.com For molecules like 4-Morpholinobenzenethiol, which contain aromatic rings and heteroatoms, transitions such as π → π* and n → π* are expected. The wavelength and intensity of absorption can be influenced by factors such as conjugation and the presence of auxochromes, which are groups that can modify the absorption of a chromophore. bspublications.netupi.edu

Shifts in the absorption maximum to longer wavelengths are known as bathochromic or red shifts, while shifts to shorter wavelengths are termed hypsochromic or blue shifts. upi.edu An increase in absorption intensity is a hyperchromic effect, and a decrease is a hypochromic effect. upi.edu These shifts can provide valuable information about the molecular environment and interactions.

Table 1: Key Concepts in UV-Visible Spectroscopy

| Term | Description |

|---|---|

| Chromophore | A part of a molecule responsible for its color by absorbing light in the visible region. ijprajournal.com |

| Auxochrome | A functional group that does not absorb light itself but modifies the absorption of a chromophore. bspublications.net |

| Bathochromic Shift | A shift of an absorption band to a longer wavelength. upi.edu |

| Hypsochromic Shift | A shift of an absorption band to a shorter wavelength. upi.edu |

| Hyperchromic Effect | An increase in the intensity of an absorption band. upi.edu |

| Hypochromic Effect | A decrease in the intensity of an absorption band. upi.edu |

X-Ray Absorption Spectroscopy (XAS) and X-Ray Photoelectron Spectroscopy (XPS)

X-Ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of materials. wikipedia.org It involves tuning X-ray energy to excite core electrons, providing information on the oxidation state, coordination environment, and interatomic distances. ansto.gov.au XAS is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES), which provides details on the valence state and geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which gives information about the number and distance of neighboring atoms. This technique is particularly useful for studying the interaction of thiol-containing molecules with metal surfaces.

X-Ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. wikipedia.orgcarleton.edu XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. wikipedia.orgcnrs.fr For a compound like 4-Morpholinobenzenethiol adsorbed on a surface, XPS can identify the presence of carbon, nitrogen, oxygen, and sulfur, and crucially, can provide information about their chemical bonding environment through small shifts in the measured binding energies. rsc.orglibretexts.org

Table 2: Comparison of XAS and XPS

| Feature | X-Ray Absorption Spectroscopy (XAS) | X-Ray Photoelectron Spectroscopy (XPS) |

|---|---|---|

| Principle | Measures the absorption of X-rays as a function of energy. wikipedia.org | Measures the kinetic energy of electrons ejected by X-ray irradiation. wikipedia.org |

| Information Obtained | Oxidation state, coordination chemistry, interatomic distances. | Elemental composition, chemical state, electronic state. wikipedia.org |

| Probing Depth | Can be bulk-sensitive. | Surface-sensitive (top 1-10 nm). wikipedia.org |

| Typical Application | Determining the local structure around a specific element. | Analyzing the surface chemistry of a material. rsc.org |

Other Advanced Spectroscopic and Characterization Techniques

Tip-Enhanced Spectroscopy (TES)

Tip-Enhanced Spectroscopy (TES), particularly Tip-Enhanced Raman Spectroscopy (TERS), is a high-resolution surface analysis technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. beilstein-journals.org It utilizes a sharp metallic tip to create a localized surface plasmon resonance, which dramatically enhances the Raman signal from molecules in the immediate vicinity of the tip apex. spectroscopyonline.com This allows for chemical imaging and analysis at the nanoscale, far beyond the diffraction limit of conventional Raman spectroscopy. spectroscopyonline.comnanocenter.si For studying 4-Morpholinobenzenethiol and its derivatives on surfaces, TERS can provide detailed vibrational information, revealing insights into molecular orientation, adsorption sites, and chemical interactions with the substrate at a single-molecule level. oxinst.com

Positron Annihilation Spectroscopy

Positron Annihilation Spectroscopy (PAS) is a non-destructive technique highly sensitive to open-volume defects such as vacancies, vacancy clusters, and dislocations in materials. mat-cs.commdpi.com The method involves introducing positrons into a material, where they annihilate with electrons, emitting gamma rays. mat-cs.com The characteristics of these gamma rays, such as their energy distribution (Doppler broadening) and the positron lifetime, provide information about the electron density and momentum at the annihilation site. bath.ac.ukbyui.edu In the context of materials modified with 4-Morpholinobenzenethiol, PAS could be employed to study defects at interfaces or within thin films, which can be influenced by the presence and binding of the organic molecules.

Electron Microscopy and Electron Microprobe Analysis

Electron Microscopy , in its forms such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), uses a beam of accelerated electrons to generate high-resolution images of a specimen. microbenotes.comaps.org SEM provides detailed surface topography, while TEM allows for the observation of the internal structure of thin samples. microbenotes.comnih.gov For derivatives of 4-Morpholinobenzenethiol, these techniques can be used to visualize the morphology of self-assembled monolayers or thin films on various substrates.

Electron Microprobe Analysis (EPMA) is a quantitative analytical technique that uses a focused electron beam to generate characteristic X-rays from a small spot on a sample's surface. uu.nluprm.edu By measuring the wavelength and intensity of these X-rays, the elemental composition of that specific point can be determined with high accuracy. uu.nluprm.edu This method is particularly useful for analyzing the elemental distribution within micro-scale features of materials containing 4-Morpholinobenzenethiol derivatives. However, its application to organic materials can be limited due to potential volatilization under the electron beam. uu.nl

Surface Spectroscopy

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Morpholinobenzenethiol |

| Carbon |

| Nitrogen |

| Oxygen |

| Sulfur |

| Gold |

| Copper |

| Silver |

| Silicon |

| Aluminum |

| Magnesium |

| Calcium |

| Lanthanum |

| Barium |

| Manganese |

| Tin |

| Chlorine |

| Phosphorus |

| Lead |

| Titanium |

| Hydrogen |

| Iron |

| Nickel |

| Cobalt |

| Yttrium |

| Scandium |

| Polyethylene glycol |

| Polystyrene |

| Aniline (B41778) |

| Benzene |

| Isoprene |

| Quinone |

| Chlorophyll |

| Aspirin |

| Adenine |

| Uracil |

| Guanine |

| Potassium permanganate |

| Calcium alginate |

| Glutaraldehyde |

| Osmium tetroxide |

| Sodium chloride |

| 4-methyl-2-phenyl-imidazole |

Small Angle Scattering Techniques

Small-angle scattering (SAS) is a powerful analytical technique for investigating the structure of matter on a nanometer to micrometer scale. By analyzing the elastic scattering of radiation (either X-rays or neutrons) at very small angles, detailed information about the size, shape, and arrangement of nanoscale objects can be obtained. beilstein-journals.orgnsf.gov In the context of 4-morpholinobenzenethiol and its derivatives, small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are particularly valuable for characterizing their self-assembly behavior, both in solution and on surfaces, such as in the formation of self-assembled monolayers (SAMs) on metallic substrates. uni-tuebingen.dersc.org

Small-Angle X-ray Scattering (SAXS)

SAXS is highly effective for probing the electron density fluctuations within a sample. mdpi.com For derivatives of 4-morpholinobenzenethiol, this technique can elucidate the structure of aggregates or micelles in solution, as well as the organization of these molecules when functionalizing nanoparticles. The scattering pattern is sensitive to the size, shape, and distribution of these nanoscale structures. ucl.ac.uk

A core-shell model is frequently applied to analyze the SAXS data from such systems. nih.gov This model assumes a spherical core of high electron density (the gold nanoparticle) surrounded by a shell of lower electron density (the organic ligand layer). By fitting the experimental scattering data to this model, precise measurements of the core diameter and the thickness of the organic shell can be obtained.

Table 1: Hypothetical SAXS Data for Gold Nanoparticles Functionalized with 4-Morpholinobenzenethiol Derivatives

| Sample ID | Derivative | Core Diameter (nm) | Shell Thickness (nm) | Overall Diameter (nm) |

| AuNP-C4MBET | C4MBET | 5.2 | 1.1 | 7.4 |

| AuNP-C8MBET | C8MBET | 5.3 | 1.5 | 8.3 |

| AuNP-C12MBET | C12MBET | 5.1 | 1.9 | 8.9 |

Small-Angle Neutron Scattering (SANS)

SANS is a complementary technique to SAXS and is particularly powerful due to its sensitivity to the isotopic composition of the sample. nsf.gov Neutrons scatter from atomic nuclei, and the scattering length varies between isotopes. A significant advantage of SANS is the large difference in scattering length between hydrogen and deuterium (B1214612). This allows for contrast variation experiments, where the scattering contrast of different components in a system can be selectively enhanced or matched by using deuterated solvents or deuterated forms of the molecules of interest. mdpi.com

For instance, in studying the self-assembly of 4-morpholinobenzenethiol derivatives into micelles in an aqueous solution, SANS with contrast variation can provide detailed insights into the micellar structure. By performing measurements in D₂O, H₂O, and mixtures of the two, it is possible to separately determine the structure of the micellar core and the solvated corona.

In a hypothetical SANS experiment, the aggregation behavior of a deuterated 4-morpholinobenzenethiol derivative (d-MBET) in aqueous solution is investigated. By fitting the scattering data to appropriate models, such as a core-shell micelle model, key parameters like the aggregation number (the number of molecules per micelle), the radius of the hydrophobic core, and the thickness of the hydrophilic corona can be determined.

Table 2: Hypothetical SANS Data for Micelles of a Deuterated 4-Morpholinobenzenethiol Derivative (d-MBET) in D₂O

| Parameter | Value |

| Aggregation Number (N | 65 |

| Core Radius (R | 2.5 |

| Corona Thickness (L | 1.2 |

| Overall Micelle Radius (R | 3.7 |

The results from such a SANS study would provide a detailed picture of the self-assembled structures formed by 4-morpholinobenzenethiol derivatives in solution, highlighting the utility of isotopic labeling and contrast variation in resolving complex nanoscale architectures. mdpi.com

Computational Chemistry and Theoretical Studies of 4 Morpholinobenzenethiol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, enabling the detailed study of molecular systems. nih.gov These calculations can predict a wide range of properties, including molecular structure, vibrational frequencies, and electronic transitions. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgukm.my It is based on the principle that the ground-state properties of a many-electron system can be determined from the electron density. ukm.myaps.org DFT is employed to investigate various aspects of 4-Morpholinobenzenethiol, from its structure to its electronic behavior. nih.gov

A fundamental step in computational chemistry is geometry optimization, which aims to find the most stable arrangement of atoms in a molecule by minimizing its total energy. pennylane.ainumberanalytics.com This process explores the potential energy surface (PES) of the molecule to locate the minimum energy structure, which corresponds to the equilibrium geometry. numberanalytics.comcrystalsolutions.eu

For 4-Morpholinobenzenethiol, DFT calculations are used to predict its three-dimensional structure. Different basis sets, such as 3-21G and 6-31G*, can be employed in these calculations to describe the atomic orbitals. mdpi.com The optimization process iteratively adjusts the nuclear coordinates until the forces on the nuclei are minimized, leading to a prediction of bond lengths, bond angles, and dihedral angles. numberanalytics.com The accuracy of the predicted geometry is crucial as it forms the basis for subsequent calculations of other molecular properties. pennylane.ai

Table 1: Common Basis Sets Used in Geometry Optimization mdpi.com

| Basis Set | Description |

| 3-21G | A split-valence basis set that is computationally efficient and often used for initial geometry optimizations. |

| 6-31G * | A larger split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, providing a more accurate description of molecular geometry. |

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. nih.gov Computational methods can predict these spectra, aiding in the interpretation of experimental data.

DFT calculations can be used to compute the vibrational frequencies and intensities of 4-Morpholinobenzenethiol. This involves calculating the second derivatives of the energy with respect to the atomic displacements. crystalsolutions.eu The predicted vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. mdpi.com For example, the O-H stretching vibration in similar molecules is often predicted with high accuracy. mdpi.com The comparison between theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions. umich.eduresearchgate.net

The electronic properties and spectra of molecules can be investigated using Time-Dependent Density Functional Theory (TD-DFT). core.ac.uknih.gov This method extends DFT to study excited states and can predict UV-Visible absorption spectra. gaussian.com

For 4-Morpholinobenzenethiol, TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths. gaussian.com These calculations provide insights into the nature of the electronic excitations, for instance, identifying them as π → π* transitions. The choice of the exchange-correlation functional is critical for obtaining accurate predictions of excitation energies. The predicted spectrum can be visualized by plotting the oscillator strength against the excitation wavelength, often with a Gaussian broadening to simulate experimental band shapes. gaussian.com

Table 2: Key Outputs of TD-DFT Calculations for Electronic Spectra gaussian.com

| Parameter | Description |

| Excitation Energy (eV) | The energy difference between the ground state and an excited state. |

| Wavelength (nm) | The wavelength of light corresponding to the excitation energy. |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a particular electronic transition. |

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional. researchgate.net Benchmarking studies are performed to assess the performance of different functionals for specific types of molecules or properties. ub.edunih.gov This involves comparing the results of various functionals against high-level theoretical methods or experimental data. nih.gov

For molecules like 4-Morpholinobenzenethiol, a range of functionals could be tested. These might include:

Pure functionals: BP86, PBE nih.gov

Hybrid functionals: B3LYP, PBE0, M06-2X researchgate.netnih.gov

Range-separated hybrids: CAM-B3LYP, ωB97X-D nih.gov

Studies have shown that hybrid functionals with a moderate amount of Hartree-Fock exchange, like B3LYP and PBE0, often provide a good balance of accuracy for various properties. nih.govarxiv.org However, for specific applications like predicting excitation energies, range-separated hybrids such as CAM-B3LYP may offer better performance. nih.gov The choice of the functional should be carefully considered based on the property of interest and the computational resources available. researchgate.net

Non-covalent interactions are crucial in determining the three-dimensional structure and function of molecules, including their aggregation and interaction with other molecules. libretexts.orgbasicmedicalkey.comnumberanalytics.com These interactions, though weaker than covalent bonds, play a significant role in supramolecular chemistry. numberanalytics.comorchemsoc.in

In the context of 4-Morpholinobenzenethiol, several types of non-covalent interactions can be computationally investigated:

Hydrogen Bonding: Although the primary structure of 4-Morpholinobenzenethiol does not have strong hydrogen bond donors, potential interactions with solvent molecules or other species can be studied. orchemsoc.in

π-π Stacking: The benzene (B151609) ring in 4-Morpholinobenzenethiol can participate in π-π stacking interactions with other aromatic systems. numberanalytics.com

Tetrel Bonding: Interactions involving the sulfur atom, a Group 16 element, can be analyzed, although true tetrel bonds involve Group 14 elements. Similar non-covalent interactions involving sulfur can be explored. mdpi.com

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion contributions, providing a deeper understanding of the nature of these non-covalent forces. mdpi.com

List of Compounds Mentioned

4-Morpholinobenzenethiol

Benchmarking DFT Methods

Ab Initio Methods (e.g., Coupled Cluster, W4 theory)

Ab initio quantum chemistry methods are a class of computational techniques based on quantum chemistry that aim to solve the electronic Schrödinger equation from first principles, without the use of empirical parameters. wikipedia.orgnumberanalytics.com These methods are capable of providing highly accurate predictions of molecular properties. numberanalytics.com

Coupled Cluster (CC) Theory: